molecular formula C16H17FN6 B6441525 5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640963-84-2

5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6441525
CAS No.: 2640963-84-2
M. Wt: 312.34 g/mol
InChI Key: QGNJWFGLIGHYET-UHFFFAOYSA-N
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Description

This compound is a pyridine-carbonitrile derivative featuring a piperazine linker connected to a substituted pyrimidine moiety. The pyrimidine ring is functionalized with fluorine and two methyl groups at positions 2, 5, and 6, respectively. The pyridine ring is substituted with a nitrile group at position 2.

Properties

IUPAC Name

5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6/c1-11-15(17)16(21-12(2)20-11)23-7-5-22(6-8-23)14-4-3-13(9-18)19-10-14/h3-4,10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJWFGLIGHYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CN=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Pyrimidine Moiety: This step involves the reaction of 2,6-dimethylpyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Coupling with Pyridine-2-carbonitrile: The final step involves coupling the fluorinated pyrimidine-piperazine intermediate with pyridine-2-carbonitrile under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound’s fluorinated pyrimidine moiety is particularly important for its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pesticide Chemistry

highlights carbonitrile-containing pesticides, such as fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) and ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile). While these share the carbonitrile group, their core structures differ significantly:

  • Pyrazole vs. Pyrimidine-Pyridine Backbone : Fipronil and ethiprole utilize a pyrazole ring, whereas the target compound employs a pyrimidine-pyridine scaffold. This difference likely alters target selectivity (e.g., insect GABA receptors vs. human kinase domains).
  • Substituent Effects : The trifluoromethyl and sulfinyl groups in pesticides enhance lipophilicity and resistance to metabolic degradation, whereas the fluorine and methyl groups in the target compound may optimize electronic and steric interactions in a therapeutic context .

Piperazine-Linked Pyridine Derivatives

references 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6), a close structural analog. Key comparisons include:

Property Target Compound CAS 2640845-93-6
Pyrimidine Substituents 5-Fluoro, 2,6-dimethyl 2-(Dimethylamino), 6-methyl
Pyridine Substituents Nitrile at position 2 Nitrile at position 3, chlorine at position 5
Electronic Profile Fluorine enhances electronegativity; methyl groups provide steric bulk. Dimethylamino group introduces basicity; chlorine increases hydrophobicity.
Potential Applications Likely optimized for kinase inhibition (fluorine mimics ATP’s phosphate group). Chlorine and dimethylamino may favor DNA intercalation or protease inhibition.

The dimethylamino group in CAS 2640845-93-6 could improve solubility compared to the fluorine-containing target compound, but the latter’s fluorine may confer better metabolic stability .

Research Findings and Hypotheses

Substituent-Driven Activity

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity may enhance binding precision in enzyme active sites, while chlorine’s larger size might disrupt hydrophobic pockets.
  • Nitrile Position : The nitrile at pyridine-2 (target) vs. pyridine-3 (CAS 2640845-93-6) could alter molecular orientation in binding pockets, impacting potency.

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